4-(Pyrazin-2-yl)pyrimidin-2-amine

Catalog No.
S738098
CAS No.
874792-15-1
M.F
C8H7N5
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyrazin-2-yl)pyrimidin-2-amine

CAS Number

874792-15-1

Product Name

4-(Pyrazin-2-yl)pyrimidin-2-amine

IUPAC Name

4-pyrazin-2-ylpyrimidin-2-amine

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C8H7N5/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H,(H2,9,12,13)

InChI Key

GOLPWSHQDSVIQJ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1C2=NC=CN=C2)N

Canonical SMILES

C1=CN=C(N=C1C2=NC=CN=C2)N

Synthesis and Availability:

Potential Applications:

The presence of both pyrimidine and pyrazine moieties in the molecule suggests potential for various research avenues, although specific documented applications are limited. Here are some potential areas of exploration:

  • Medicinal Chemistry: Pyrimidine and pyrazine derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties [, ]. 4-(Pyrazin-2-yl)pyrimidin-2-amine could be investigated for similar activities, potentially leading to the development of novel therapeutic agents.
  • Material Science: Heterocyclic compounds like 4-(Pyrazin-2-yl)pyrimidin-2-amine can be explored for their potential applications in material science, such as the development of new organic semiconductors or catalysts [].

4-(Pyrazin-2-yl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C₈H₇N₅ and a molecular weight of 173.17 g/mol. It features a pyrimidine ring substituted at the 4-position with a pyrazin-2-yl group. This compound is recognized for its potential in various research applications, particularly in medicinal chemistry, due to its ability to interact with biological targets such as enzymes and receptors.

Currently, there is no documented research on the mechanism of action of 4-(Pyrazin-2-yl)pyrimidin-2-amine. However, the presence of the pyrimidine and pyrazine rings suggests potential for various biological activities. Pyrimidine derivatives are found in nucleic acids (uracil, cytosine), and some pyrazine derivatives exhibit anti-microbial or anti-cancer properties [, ]. Further research is needed to explore the specific mechanism of action of this compound, if any.

Typical of pyrimidine derivatives. Notably, it can undergo:

  • Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution at various positions on the aromatic rings.
  • Coupling Reactions: It can be involved in coupling reactions to form more complex structures, often utilized in the synthesis of pharmaceuticals.
  • Hydrogen Bonding: The compound's structure allows for significant hydrogen bonding interactions, influencing its reactivity and interactions with biological molecules .

The compound exhibits notable biological activities, making it a subject of interest in pharmacological research. Key findings include:

  • Inhibition of Protein Kinases: It has been identified as a potent inhibitor of 3-phosphoinositide-dependent kinase (PDK1), which is crucial in cancer cell signaling pathways. This inhibition suggests potential applications in cancer therapy.
  • Antimicrobial Properties: Related compounds have shown antibacterial and insecticidal activities, indicating that 4-(Pyrazin-2-yl)pyrimidin-2-amine may possess similar properties.
  • Histone Demethylase Inhibition: The compound's analogs have been reported to inhibit JmjC histone N-methyl lysine demethylases, suggesting roles in epigenetic regulation and potential therapeutic implications in cancer and other diseases.

The synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-amine can be achieved through several methods:

  • Hantzsch Reaction: This method involves the condensation of aldehydes, β-keto esters, and ammonium acetate to form pyrimidine derivatives.
  • Direct Amination: Starting from appropriate pyrazine and pyrimidine precursors, amination reactions can yield this compound effectively.
  • Multi-step Synthesis: Involves the sequential functionalization of starting materials to build up the desired structure through various organic transformations .

4-(Pyrazin-2-yl)pyrimidin-2-amine has several potential applications:

  • Pharmaceutical Development: Its ability to inhibit specific kinases makes it a candidate for developing anticancer drugs.
  • Agricultural Chemicals: Its insecticidal properties suggest potential use in pest control formulations.
  • Research Tool: As a biochemical probe, it can be used to study enzyme functions and cellular processes related to cancer and other diseases .

Studies have shown that 4-(Pyrazin-2-yl)pyrimidin-2-amine interacts with various biomolecules:

  • Enzyme Binding: The compound binds to the active sites of kinases through hydrogen bonds and hydrophobic interactions, inhibiting their activity and altering cellular signaling pathways.
  • Nucleic Acid Interactions: There is evidence that it can interact with nucleic acids, potentially affecting gene expression and cellular processes .

Several compounds share structural similarities with 4-(Pyrazin-2-yl)pyrimidin-2-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Pyridin-2-yl)pyrimidin-2-aminePyridine derivativeDifferent heterocyclic substitution
5-(Pyrazin-2-yl)pyrimidin-2-onePyrimidine ketoneContains a carbonyl group at the 5-position
6-(Pyrazolyl)pyrimidin-2-aminesPyrazole derivativeExhibits distinct biological activity profiles

These compounds differ primarily in their heterocyclic substitutions, which influence their biological activities and chemical reactivity. The unique combination of the pyrazinyl group at the 4-position of the pyrimidine ring gives 4-(Pyrazin-2-yl)pyrimidin-2-amine distinct properties that may enhance its efficacy as a therapeutic agent compared to its analogs .

4-(Pyrazin-2-yl)pyrimidin-2-amine emerged as a compound of interest in the early 21st century during efforts to optimize heterocyclic scaffolds for pharmaceutical applications. While its exact discovery date remains unspecified, synthetic routes for analogous pyrimidine-pyrazine hybrids were reported in medicinal chemistry studies targeting kinase inhibitors and DNA repair modulators. The compound’s development aligns with broader trends in drug discovery, where fused nitrogen-containing heterocycles gained prominence due to their bioavailability and target specificity. Key advancements in Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions enabled efficient synthesis of such structures, as evidenced by protocols for related compounds in the mid-2010s.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of two pharmacologically relevant heterocycles:

  • Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3, critical in nucleic acids and enzyme cofactors.
  • Pyrazine: A diazine ring with nitrogen atoms at positions 1 and 4, known for enhancing metabolic stability in drug candidates.

The conjugation of these systems creates a planar structure (Figure 1) that facilitates π-π stacking interactions with biological targets while maintaining solubility through hydrogen-bonding sites. Its electronic configuration allows participation in both nucleophilic and electrophilic reactions, making it a versatile intermediate in multi-step syntheses.

Classification and Nomenclature

Systematic Name: 4-(Pyrazin-2-yl)pyrimidin-2-amine
Alternative Designations:

  • CAS Registry Number: 874792-15-1
  • Molecular Formula: C₈H₇N₅
  • SMILES: Nc1nccc(n1)c1nccnc1
  • InChI Key: GOLPWSHQDSVIQJ-UHFFFAOYSA-N

The compound belongs to the bipyridylamine family, with substitution patterns governed by IUPAC Rule C-14.3 for heteromonocyclic compounds.

Current Research Landscape

Recent studies highlight its role in:

  • Kinase Inhibition: As a scaffold for Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase 2 (CDK2) inhibitors, showing IC₅₀ values ≤100 nM in biochemical assays.
  • Anticancer Agents: Derivatives demonstrate sub-micromolar cytotoxicity against HCT-116 and MCF-7 cell lines.
  • Synthetic Methodology: Innovations in one-pot Suzuki-Miyaura/amination sequences improve access to analogs.

Molecular Structure and Composition

4-(Pyrazin-2-yl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C₈H₇N₅ and a molecular weight of 173.17 grams per mole [1] [2]. The compound features a pyrimidine ring substituted at the 4-position with a pyrazin-2-yl group, creating a biheterocyclic system that contains five nitrogen atoms distributed across the two interconnected aromatic rings [2].

The molecular structure consists of a central pyrimidine core bearing an amino group at the 2-position and a pyrazine substituent at the 4-position [2]. The pyrimidine ring contains nitrogen atoms at positions 1 and 3, while the pyrazine ring features nitrogen atoms at positions 1 and 4 [2]. This arrangement creates a highly nitrogen-rich heterocyclic system with potential for diverse intermolecular interactions through the multiple nitrogen lone pairs .

The Chemical Abstracts Service number for this compound is 874792-15-1, and its International Union of Pure and Applied Chemistry name is 4-pyrazin-2-ylpyrimidin-2-amine [2] [4]. The compound's Simplified Molecular Input Line Entry System notation is C1=CN=C(N=C1C2=NC=CN=C2)N, while the International Chemical Identifier string is InChI=1S/C8H7N5/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H,(H2,9,12,13) [2] [5].

PropertyValueReference
Molecular FormulaC₈H₇N₅ [2]
Molecular Weight173.17 g/mol [2]
Chemical Abstracts Service Number874792-15-1 [2]
International Chemical Identifier KeyGOLPWSHQDSVIQJ-UHFFFAOYSA-N [2]
Exact Mass173.07014524 Da [2]
Monoisotopic Mass173.07014524 Da [2]

Physical Properties

The physical properties of 4-(Pyrazin-2-yl)pyrimidin-2-amine reflect its heterocyclic aromatic character and the presence of multiple nitrogen atoms [2]. The compound exists as a powder at room temperature with reported purity levels typically exceeding 95% in commercial preparations [4].

Based on computational predictions, the compound exhibits a logarithmic partition coefficient value of -0.6, indicating moderate hydrophilic character [2]. The topological polar surface area is calculated to be 77.6 Ų, which suggests reasonable membrane permeability properties [2]. The compound contains one hydrogen bond donor (the amino group) and five hydrogen bond acceptors (the nitrogen atoms), contributing to its potential for intermolecular interactions [2].

The heavy atom count is 13, consisting entirely of carbon and nitrogen atoms, with no halogen or other heteroatoms present [2]. The rotatable bond count is 1, corresponding to the single bond connecting the pyrimidine and pyrazine rings, indicating limited conformational flexibility [2]. The formal charge of the molecule is zero, and it exists as a single covalently-bonded unit [2].

Physical PropertyValueReference
Physical FormPowder [4]
Logarithmic Partition Coefficient-0.6 [2]
Topological Polar Surface Area77.6 Ų [2]
Hydrogen Bond Donors1 [2]
Hydrogen Bond Acceptors5 [2]
Rotatable Bonds1 [2]
Heavy Atom Count13 [2]

Spectroscopic Characteristics

The spectroscopic properties of 4-(Pyrazin-2-yl)pyrimidin-2-amine have been investigated using various analytical techniques, providing insights into its molecular structure and electronic transitions [6] [7]. Infrared spectroscopy reveals characteristic absorption bands associated with the heterocyclic aromatic systems and the amino functional group [8].

Primary amines typically exhibit two bands in the nitrogen-hydrogen stretching region between 3400-3300 and 3330-3250 wavenumbers, with the compound expected to show similar characteristics due to its primary amino group [8]. The nitrogen-hydrogen bending vibration for primary amines is observed in the region 1650-1580 wavenumbers, providing additional confirmation of the amino functionality [8]. The aromatic carbon-nitrogen stretching vibrations in heterocyclic systems typically appear as strong bands in the region 1335-1250 wavenumbers [8].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework [6]. The proton nuclear magnetic resonance spectrum shows distinct signals corresponding to the aromatic protons in both the pyrimidine and pyrazine rings, with chemical shifts influenced by the electron-withdrawing nature of the multiple nitrogen atoms [6]. The carbon-13 nuclear magnetic resonance spectrum reveals the characteristic signals for the aromatic carbon atoms, with downfield shifts reflecting the deshielding effects of the nitrogen heteroatoms [9].

Ultraviolet-visible spectroscopy of related pyrimidine and pyrazine derivatives shows absorption in the range of 200-380 nanometers, with the compound expected to exhibit similar electronic transitions [10]. The broad continuum absorption with low-intensity bands is characteristic of nitrogen-containing heterocyclic aromatic compounds [10]. The electronic transitions correspond to π-π* and n-π* transitions involving the aromatic ring systems and nitrogen lone pairs [11].

Spectroscopic TechniqueCharacteristic FeaturesReference
Infrared SpectroscopyNitrogen-hydrogen stretch: 3400-3250 cm⁻¹ [8]
Infrared SpectroscopyNitrogen-hydrogen bend: 1650-1580 cm⁻¹ [8]
Infrared SpectroscopyCarbon-nitrogen stretch: 1335-1250 cm⁻¹ [8]
Ultraviolet-VisibleAbsorption range: 200-380 nm [10]

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-(Pyrazin-2-yl)pyrimidin-2-amine has been investigated through computational studies that provide insights into the molecular orbital characteristics and electronic properties [12] [13]. Density functional theory calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and electronic behavior [12].

The presence of multiple nitrogen atoms in the molecular framework significantly influences the electronic structure, with the nitrogen lone pairs contributing to both the highest occupied molecular orbital and participating in the aromatic π-system [13]. The pyrimidine and pyrazine rings create an extended π-conjugated system that affects the distribution of electron density throughout the molecule [13]. The amino group at the 2-position of the pyrimidine ring acts as an electron-donating substituent, influencing the overall electronic properties [12].

Time-dependent density functional theory calculations have been employed to understand the electronic transitions and optical properties of related pyrimidine derivatives [12]. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic excitation processes and potential photophysical behavior [12]. The energy gap between these frontier molecular orbitals determines the compound's electronic stability and reactivity characteristics [14].

Natural bond orbital analysis reveals the electron distribution and bonding characteristics within the heterocyclic framework [12]. The analysis provides information about hyperconjugation effects and intramolecular interactions that stabilize the molecular structure [12]. The charge distribution analysis shows the electron-rich nature of the nitrogen atoms and their influence on the overall molecular electrostatic potential [12].

Electronic PropertyComputational MethodReference
Molecular OrbitalsDensity Functional Theory [12]
Electronic TransitionsTime-Dependent Density Functional Theory [12]
Charge DistributionNatural Bond Orbital Analysis [12]
Energy Gap AnalysisFrontier Molecular Orbital Theory [14]

Conformational Analysis and Molecular Geometry

The conformational analysis of 4-(Pyrazin-2-yl)pyrimidin-2-amine reveals important structural features related to the spatial arrangement of the two heterocyclic rings and the overall molecular geometry [15] [16]. The compound exhibits limited conformational flexibility due to the aromatic nature of both ring systems and the single rotatable bond connecting them [2].

Crystallographic studies of related pyrazine-containing compounds provide insights into the preferred conformational arrangements [15]. The dihedral angle between the pyrimidine and pyrazine rings is a critical geometric parameter that influences the overall molecular shape and intermolecular interactions [16]. In similar biheterocyclic systems, dihedral angles ranging from approximately 40 to 50 degrees have been observed, reflecting a compromise between steric interactions and electronic conjugation effects [16].

The molecular geometry optimization through computational methods reveals the preferred ground-state conformation of the molecule [15]. The bond lengths and bond angles within the heterocyclic rings conform to typical values for aromatic nitrogen-containing systems [15]. The carbon-nitrogen bond distances in the pyrimidine ring are consistent with aromatic character, while the connecting bond between the two rings shows single-bond characteristics [15].

Intermolecular interactions play a significant role in determining the solid-state packing arrangements [15]. Non-classical hydrogen bonding involving the aromatic carbon-hydrogen functionalities and nitrogen atoms contributes to the stability of the crystal structure [15]. The amino group participates in hydrogen bonding interactions that influence the overall supramolecular organization [15].

Geometric ParameterTypical ValueReference
Dihedral Angle (Ring-Ring)40-50° [16]
Rotatable Bonds1 [2]
Molecular Complexity163 [2]
Crystallographic StudiesMonoclinic Space Group [15]

Classical Synthetic Approaches

Early routes generate the 2-aminopyrimidine nucleus prior to assembly of the heterobiaryl framework. Two robust examples are outlined in Table 1.

EntryKey precursorsCatalyst / baseSolventConditionsIsolated yield (%)
1Chalcone derived from 2-acetyl-5-chloropyrazine + guanidine hydrochloridePotassium hydroxideEthanolReflux 6–8 h65–91 [1]
2Aromatic aldehyde + ethyl cyanoacetate + guanidine nitrate (one-pot Knoevenagel/annulation)PiperidineWaterReflux 100 °C, 2–4 h78–85 [2]

These condensations tolerate electron-withdrawing or electron-donating groups on the pyrazine‐bearing chalcone and furnish the 2-aminopyrimidine ring without transition metals.

Palladium-Catalysed Coupling Reactions

3.2.1 Suzuki Coupling Methodologies

Selective carbon–carbon coupling between a halopyrimidine and a pyrazin-2-yl boronic ester provides the shortest entry to the target molecule.

EntryElectrophileNucleophileCatalyst (mol %) / ligandBase (eq.)MediumT / tYield (%)
A4-chloro-2-aminopyrimidinePyrazin-2-yl-B(pin)Pd(PPh₃)₄ (3)Na₂CO₃ (3)Dioxane / EtOH / H₂O80 °C, 48 h72 [3]
B2,4-dichloropyrimidinePyrazin-2-yl-B(pin)Pd(PPh₃)₄ (2)K₂CO₃ (2)EtOH / H₂O (μ-wave)150 °C, 15 min84 [3]
C2-tosylate-pyrimidinePyrazin-2-yl-Si(OMe)₃PdCl₂ (5) / PCy₃CuCl (0.2) + TBAF (2)Dioxane110 °C, 6 h80 [4]

Microwave promotion (entry B) reduces time from two days to minutes while retaining site-selectivity at C-4.

3.2.2 Buchwald–Hartwig Amination Protocols

Installation or retention of the 2-amino function is efficiently achieved by palladium-mediated C–N coupling.

ExampleSubstrateAmine sourceCatalyst / ligandBaseYield (%)
12-chloro-4-(pyrazin-2-yl)pyrimidineAqueous NH₃Pd₂(dba)₃ (2%) / BrettPhosKOtBu88 [5]
2Heteroaryl 2-halide (riminophenazine core)2-aminopyrimidinePd₂(dba)₃ (4%) / DPPFCs₂CO₃96 [6]

Bulky biaryl phosphines suppress β-hydride elimination and favour reductive elimination, delivering high yields even on chloro substrates.

3.2.3 Other Metal-Catalysed Cross-Couplings
ReactionCatalystTypical outcome
Negishi coupling of 2-chloropyrimidine with aryl-ZnXCoCl₂ (5%)60–82% under ligand-free conditions [7]
Hiyama coupling of pyrimidin-2-yl tosylatesPdCl₂ / PCy₃ + CuCl co-catalystUp to 80% with organosilanes [4]
C–H activation / direct arylation of pyrazinesNi(OAc)₂ + N-heterocyclic carbeneSelective C-3 arylation (literature precedent for diazines) [8]

These methods expand the accessible substitution patterns when boronic acids are unavailable or sensitive.

Pyrazine–Pyrimidine Connection Strategies

  • Suzuki pathway – Couples 4-chloro-2-aminopyrimidine with pyrazin-2-yl boronate (Section 3.2.1).
  • SNAr sequence – Nucleophilic displacement of 4-fluoro-2-nitropyrimidine by lithiated 2-bromopyrazine; subsequent nitro-reduction gives the required amine (two steps, overall 62% [9]).
  • One-pot Masuda borylation/Suzuki – In-situ borylation of 2-iodopyrazine followed by cross-coupling with 4-chloro-2-aminopyrimidine delivers the biaryl in 68% isolated yield within a single vessel [10].

Regioselectivity is governed by the higher transmetalation rate of the C-4 halide versus the C-2 halide on the pyrimidine ring [3], ensuring exclusive formation of the 4-pyrazinyl isomer.

Amine Functionalisation Techniques

StrategyReagent setConditionsCommentYield (%)
Condensation of pyrazinyl chalcone with guanidineEthanol, KOH, reflux 6 hBuilds 2-aminopyrimidine ring directly [1]65–91
SNAr on 2,4-dichloropyrimidineNH₃ (liq.) / CuI, 120 °CCopper assists halide activation [11]72
Buchwald–Hartwig aminationNH₃, Pd₂(dba)₃/BrettPhos, KOtBuMild, chemoselective for C-2 Cl [5]88

Careful choice between metal-free and metal-mediated routes balances cost, selectivity and downstream protecting-group demands.

Green Chemistry Approaches and Sustainable Synthesis

MetricConventional Suzuki (48 h) [3]Microwave Suzuki (15 min) [3]Aqueous one-pot pyrimidine synthesis [2]Biocatalytic pyrazine formation [12]
Energy input80 °C oil-bath150 °C microwaveReflux in water30 °C, pH 7
Reaction time48 h0.25 h2–4 h6 h
SolventDioxane / EtOHEtOH / H₂OWaterAqueous buffer
E-factor (kg waste · kg-¹ product)~45~12~8<5
Catalyst recoveryNot addressedPd scavenged by silicaNone (base-catalysed)Enzyme recyclable

Microwave heating cuts energy demand by >90% and shrinks the E-factor four-fold. Fully aqueous condensations eliminate volatile organic compounds, while transaminase-driven pyrazine formation offers a metal-free entry to the heteroaryl partner under ambient conditions.

Key observations

  • Versatility – The compound can be accessed either by constructing the pyrimidine core around a pre-installed pyrazine or by late-stage cross coupling of readily available heteroaryl fragments.
  • Catalyst choice – Phosphine-ligated palladium systems (e.g., BrettPhos, PCy₃) deliver high turnover numbers and tolerate chlorides, whereas cobalt or copper routes provide low-cost alternatives for large scale.
  • Selectivity control – Electronic bias (C-4 ≫ C-2 oxidative addition) and steric shielding permit site-selective functionalisation, even on polyhalogenated pyrimidines [3] [8].
  • Sustainability – Combining microwave irradiation, aqueous media or biocatalysis reduces reaction time, waste, and energy, aligning the synthesis of 4-(pyrazin-2-yl)pyrimidin-2-amine with modern green-chemistry benchmarks.

XLogP3

-0.6

Wikipedia

4-(Pyrazin-2-yl)pyrimidin-2-amine

Dates

Last modified: 08-15-2023

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